molecular formula C11H16N2O4 B13223649 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B13223649
M. Wt: 240.26 g/mol
InChI Key: KVJAVNHHFPQJPU-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an oxolane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation of the pyrazole ring using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Oxolane Ring: The oxolane ring can be formed through a cyclization reaction involving a diol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or other substituents can be replaced by different functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid); reflux conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

    Esterification: Ester compounds with the carboxylic acid group converted to ester functional groups.

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can be compared with other similar compounds, such as:

    2-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group. This compound may have different solubility and reactivity properties.

    2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group. This compound may exhibit different acidity and reactivity.

    2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group. This compound may have different hydrogen bonding and stability properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)

InChI Key

KVJAVNHHFPQJPU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

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